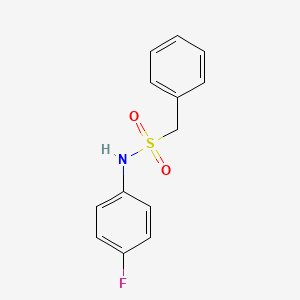

![molecular formula C21H30N4O2 B5550004 (4aS*,8aR*)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5550004.png)

(4aS*,8aR*)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related tetrahydroquinoline and naphthyridine derivatives involves multi-step reactions, including Michael addition, condensation, and cyclization processes. A notable method involves the Michael adducts of methyl vinyl ketone and acrylonitrile to methyl 5-cyano-2-oxo-5-phenylcyclohexanecarboxylate for naphthalene and quinoline skeleton formation, respectively, followed by amino function derivation via the Hofmann reaction (Nomura et al., 1974).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by spectroscopic data (IR, 1H NMR, and 13C NMR) and elemental analyses, establishing the presence of tetrahydroquinoline and naphthyridine rings along with substituted amino groups (Ravi et al., 2018). DFT calculations, electronic structure, and NLO analysis further elucidate the compound's electronic properties, such as HOMO-LUMO gaps and dipole moments, enhancing understanding of its reactivity and stability (Halim & Ibrahim, 2017).

Chemical Reactions and Properties

The compound's reactivity encompasses various chemical transformations, including nucleophilic amination, cyclization, and Heck-mediated synthesis, leading to the formation of diverse structures with potential biological activities. Such processes are pivotal in synthesizing isoquinolines and naphthyridines, indicating the compound's versatility in chemical synthesis (Biehl & Rao, 2002).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments and its suitability for specific applications. X-ray diffraction studies provide insights into the crystallographic arrangement, offering a basis for material design and application (Osyanin et al., 2015).

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods to synthesize a variety of complex organic molecules, including derivatives of tetrahydroquinoline and naphthyridine, which share structural similarities with the mentioned compound. These synthetic methodologies enable the creation of novel compounds with potential applications in medicinal chemistry and material science. For instance, Gao et al. (2011) described a facile synthesis of methylenedioxy-bearing quinoline derivatives, highlighting the versatility of these compounds in organic synthesis and potential pharmacological applications Gao et al., 2011.

Antitumor and Antimycobacterial Activities

Several studies have focused on evaluating the antitumor and antimycobacterial properties of naphthyridine derivatives. Fu et al. (2015) synthesized novel functionalized 1,8-naphthyridine derivatives and assessed their antiproliferative effects against cancer cells, identifying compounds with significant activities Fu et al., 2015. Similarly, Kantevari et al. (2011) developed substituted pyridines and dihydro-6H-quinolin-5-ones, showing promising antitubercular properties against Mycobacterium tuberculosis Kantevari et al., 2011.

Photopolymerization and Fluorescent Properties

The synthesis of fluorescent derivatives and their applications in photopolymerization processes have been explored. Yang et al. (2018) designed acrylated naphthalimide compounds, demonstrating their effectiveness as one-component visible light initiators for photopolymerization, indicating their potential in material sciences and polymer chemistry Yang et al., 2018.

Antimicrobial Activities

Research into the antimicrobial properties of naphthyridine derivatives has shown that these compounds can be effective against various pathogens. Kalaria et al. (2014) synthesized polyhydroquinoline derivatives incorporating imidazopyrazole and evaluated their activities against Plasmodium falciparum, bacteria, and Mycobacterium tuberculosis, finding some compounds with excellent antimalarial and antibacterial activities Kalaria et al., 2014.

properties

IUPAC Name |

(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinoline-3-carbonyl)-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O2/c1-22-9-11-25-19-8-10-24(14-16(19)6-7-20(25)26)21(27)17-12-15-4-2-3-5-18(15)23-13-17/h12-13,16,19,22H,2-11,14H2,1H3/t16-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDROXRNEEFPNJB-QFBILLFUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C2CCN(CC2CCC1=O)C(=O)C3=CC4=C(CCCC4)N=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCN1[C@@H]2CCN(C[C@@H]2CCC1=O)C(=O)C3=CC4=C(CCCC4)N=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)

![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)

![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)

![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)

![5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)

![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)

![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)

![(1S*,5R*)-3-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550017.png)

![ethyl 8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B5550020.png)